molecular formula C23H23N3O5S2 B2886948 N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-94-7

N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2886948
CAS RN: 852141-94-7
M. Wt: 485.57
InChI Key: NDEZBQDOABQUSY-UHFFFAOYSA-N
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Description

N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Research has highlighted the synthesis and catalytic applications of bis(pyrazol-1-yl)methane ligands, which are structurally related to the chemical of interest. These ligands have been utilized in the formation of (Arene)ruthenium(II) complexes, demonstrating significant catalytic behavior in the transfer hydrogenation of ketones. The study presents a safer methodology for synthesizing these ligands and explores their catalytic efficiency, particularly noting the positive effect of methyl groups on the pyrazolyl rings on catalytic activity (Carrión et al., 2007).

Biological Applications

Investigations into polymethoxylated-pyrazoline benzene sulfonamides, which share a core structure with the chemical , have shown their potential in biological applications. These compounds have been studied for their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes. The research identifies certain trimethoxy derivatives as more selective and considers one compound as a lead molecule for further investigations due to its significant tumor selectivity values (Kucukoglu et al., 2016).

Chemical Synthesis and Material Science

The synthesis of para-quinone-containing bis(pyrazol-1-yl)methane ligands has been explored for their coordination behavior toward Co(II) and their reaction with Ce(IV) leading to C-H activation. This research provides insights into the synthesis of sterically demanding ligands and their potential applications in material science and chemical synthesis (Blasberg et al., 2010).

Enzyme Inhibition Studies

A novel series of sulfonamide derivatives incorporating both sulfonamide and pyrazoline pharmacophores have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These compounds exhibit significant inhibitory potency at nanomolar levels, highlighting their potential in therapeutic applications (Yamali et al., 2020).

properties

IUPAC Name

N-[3-[3-(2,5-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-30-17-9-10-21(31-2)18(13-17)20-14-19(24-26(20)23(27)22-8-5-11-32-22)15-6-4-7-16(12-15)25-33(3,28)29/h4-13,20,25H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEZBQDOABQUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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